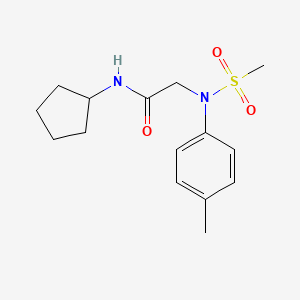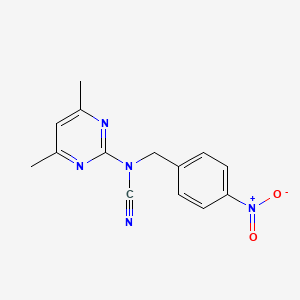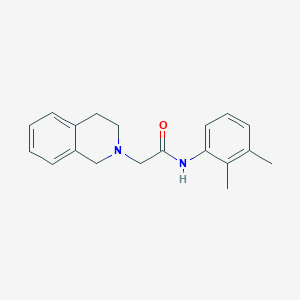![molecular formula C11H12N2O3S B5879555 3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid](/img/structure/B5879555.png)
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid is an organic compound with a complex structure that includes an acetylcarbamothioyl group attached to an amino group, which is further connected to a methylbenzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 2-methylbenzoic acid, followed by the introduction of the carbamothioyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances safety.
化学反応の分析
Types of Reactions
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The amino and acetyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
科学的研究の応用
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-[(Acetylamino)carbonothioyl]amino-2-methylbenzoic acid
- 2-Methyl-3-[(acetylcarbamothioyl)amino]benzoic acid
- 3-[(Carbamothioyl)amino]-2-methylbenzoic acid
Uniqueness
3-[(Acetylcarbamothioyl)amino]-2-methylbenzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-(acetylcarbamothioylamino)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-8(10(15)16)4-3-5-9(6)13-11(17)12-7(2)14/h3-5H,1-2H3,(H,15,16)(H2,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLLWTABJTUNCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=S)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)
![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5879523.png)

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)
![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(4-BROMOPHENOXY)ACETATE](/img/structure/B5879542.png)




![N-[3-(azepane-1-carbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
![4-tert-butyl-N'-[2-(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)
